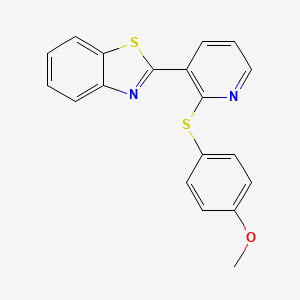
2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole” is a complex organic molecule that contains several functional groups including a methoxy group, a sulfanyl group, a pyridinyl group, and a benzothiazole group. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) can be used to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
H+/K+-ATPase Inhibition for Antisecretory Activity
A study focused on the development of highly potent antisecretory (H+,K+)-ATPase inhibitors, where the chemical structure of 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole derivatives played a crucial role. These compounds require acid activation to form their active principle. The research highlighted the selection of pantoprazole, a compound within this class, due to its combination of high potency and increased stability at neutral pH, which was chosen for clinical studies (Kohl et al., 1992).
Antimicrobial Activity
Several studies have synthesized and evaluated new pyridine derivatives, including those related to this compound, for their antimicrobial properties. These compounds have shown considerable antibacterial activity, suggesting potential for developing new antimicrobial agents (Patel & Agravat, 2009).
Fluorescent Probes for Biological Applications
Research on excited-state intramolecular proton transfer (ESIPT) molecules, including benzothiazole derivatives, has led to the development of fluorescent probes. These probes can be used for sensing sulfite in living cells, illustrating the application of these compounds in cellular imaging and biological studies (Geng et al., 2015).
Solid-State ESIPT Fluorescent Chromism
A study on sulfonic acid-substituted benzothiazoles, including 2-(2′-hydroxyphenyl)benzothiazole derivatives, showcased their application as solid-state ESIPT fluorescent chromic molecules. These compounds can sense various organic bases and amines, demonstrating their potential in developing solid-state sensing devices for biologically important molecules (Nakane et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-22-13-8-10-14(11-9-13)23-18-15(5-4-12-20-18)19-21-16-6-2-3-7-17(16)24-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEURJDQLJOVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
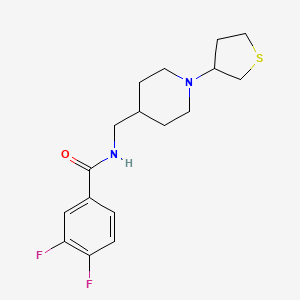

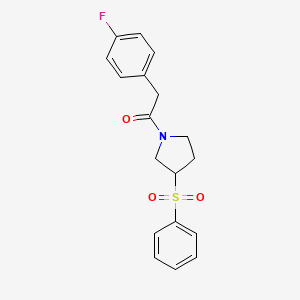
![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
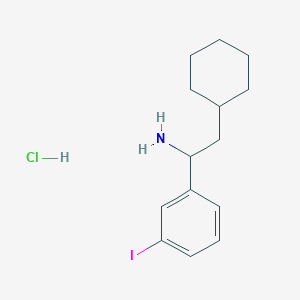
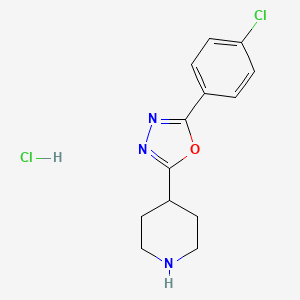
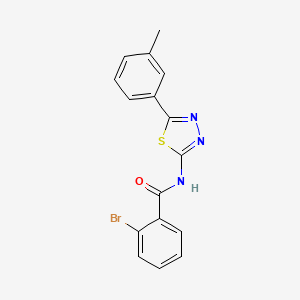

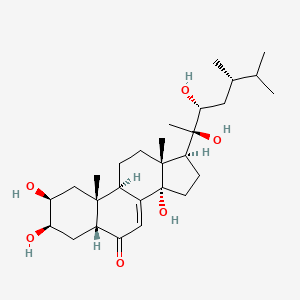
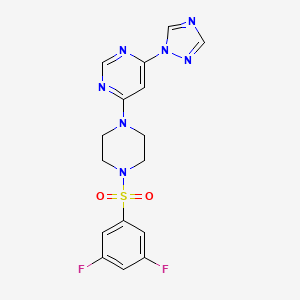


![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
